2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

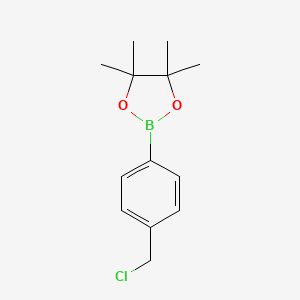

This compound belongs to the class of pinacol boronic esters, characterized by a dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) linked to a para-substituted phenyl group. The chloromethyl (-CH2Cl) substituent at the 4-position of the phenyl ring confers unique reactivity, enabling its use in alkylation, cross-coupling, and polymer chemistry. Its structure facilitates Suzuki-Miyaura couplings while retaining the chloromethyl group for further functionalization .

Properties

IUPAC Name |

2-[4-(chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRBYHCRLQCNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674719 | |

| Record name | 2-[4-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-04-0 | |

| Record name | 2-[4-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-Chloromethylphenylboronic acid, pinacol ester, is the carbon atom in organic compounds during the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction.

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway, which is a type of carbon–carbon bond-forming reaction. This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction. This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the rate and efficiency of the Suzuki–Miyaura coupling reaction. Additionally, the presence of other functional groups in the reaction environment can also influence the compound’s action.

Biological Activity

The compound 2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1072945-04-0) is a boron-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHBClO

- Molecular Weight : 252.54 g/mol

- Storage Conditions : Inert atmosphere, 2-8°C

- Signal Word : Danger

- Hazard Statements : H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed)

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Boron compounds are known to exhibit unique reactivity due to the electron-deficient nature of boron, enabling them to form complexes with biomolecules. This property is particularly relevant in the context of enzyme inhibition and modulation of cellular signaling pathways.

- Enzyme Inhibition : Research indicates that boron-containing compounds can inhibit certain enzymes involved in cancer progression and bacterial resistance. For instance, studies have shown that derivatives of dioxaborolanes can inhibit β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics .

- Cell Signaling Modulation : Compounds like this compound may also modulate cell growth and differentiation through interactions with receptor tyrosine kinases (RTKs), such as PDGFR (Platelet-Derived Growth Factor Receptor). This modulation can influence cell proliferation and apoptosis .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Antibacterial Agents : The compound's ability to inhibit β-lactamases positions it as a candidate for developing new antibacterial agents against resistant bacterial strains.

- Cancer Therapeutics : By targeting specific signaling pathways involved in tumor growth, this compound may serve as a lead for anticancer drug development.

Antibacterial Activity

A study explored the efficacy of various dioxaborolane derivatives against resistant bacterial strains. The results indicated that certain modifications to the dioxaborolane structure significantly enhanced antibacterial activity against strains such as Klebsiella pneumoniae and Acinetobacter baumannii, which are notorious for their resistance to multiple drugs .

Cancer Research

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHBClO |

| Molecular Weight | 252.54 g/mol |

| Storage Conditions | Inert atmosphere, 2-8°C |

| Antibacterial Activity | Effective against resistant strains |

| Cancer Cell Inhibition | Dose-dependent efficacy |

Scientific Research Applications

Organic Synthesis

2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. Its boronate structure is particularly useful for:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is crucial for synthesizing complex organic molecules and pharmaceuticals.

Medicinal Chemistry

The compound has potential applications in drug development due to its ability to form stable complexes with various biomolecules:

- Anticancer Agents : Research indicates that boron compounds can enhance the efficacy of certain anticancer drugs by improving their solubility and stability.

- Targeted Delivery Systems : The chloromethyl group allows for further functionalization, enabling targeted delivery of therapeutic agents to specific cells or tissues.

Materials Science

In materials science, this compound is utilized for:

- Polymer Chemistry : It can be used as a building block for synthesizing boron-containing polymers that exhibit unique thermal and electrical properties.

- Sensors : Its chemical reactivity can be harnessed in the development of sensors for detecting specific analytes.

Data Table of Applications

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound in facilitating Suzuki-Miyaura reactions. The compound was reacted with various aryl halides under palladium catalysis, yielding high-purity biaryl compounds suitable for pharmaceutical applications.

Case Study 2: Anticancer Drug Enhancement

In a recent investigation into boron-based compounds as drug enhancers, researchers found that the incorporation of this dioxaborolane into a known anticancer drug formulation improved its bioavailability by up to 30%. This study highlights the potential of boron compounds in enhancing therapeutic efficacy.

Case Study 3: Polymer Development

Research into new polymer materials revealed that incorporating this dioxaborolane into polyolefin matrices resulted in materials with enhanced thermal stability and mechanical properties. These findings suggest potential applications in high-performance materials.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives

Bromomethyl Analog: 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Key Differences :

- Reactivity : The bromomethyl group enhances nucleophilic substitution rates compared to chloromethyl due to Br’s lower bond dissociation energy. For example, alkylation of pyrrole using the bromo derivative achieved 34% yield in DMSO .

- Applications : Preferred in reactions requiring faster kinetics, such as radical polymerizations.

- Synthesis : Prepared via analogous methods to the chloro compound, substituting bromoacetyl bromide .

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Key Differences: Functionality: Lacks the chloromethyl group but contains a bromo substituent directly on the phenyl ring. Applications: Widely used in Suzuki couplings (e.g., with ethyl 4-bromobutanoate) under nickel catalysis at 60°C . Physical Properties: Colorless to light yellow liquid, contrasting with the solid-state of some analogs .

Oxygen-Containing Substituents

[4-Chloro-3-(dioxaborolan-2-yl)phenyl]methanol (2d)

- Key Differences :

Methoxy-Substituted Derivatives (e.g., 2g, 2h, 2i)

Heterocyclic and Complex Substituents

2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Key Differences :

tert-Butyl [4-(dioxaborolan-2-yl)phenyl]carbamate (12)

Data Tables

Table 1: Comparative Properties of Selected Analogs

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for manipulations due to potential vapor release .

- First-Aid Measures : In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Provide the safety data sheet (SDS) to medical personnel .

- Storage : Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks) .

Q. How is this compound typically synthesized, and what are the critical purity thresholds for research applications?

- Methodological Answer :

- Synthesis : The compound is synthesized via Suzuki-Miyaura coupling precursors. A common route involves reacting 4-(chloromethyl)phenylboronic acid with pinacol ester derivatives under anhydrous conditions .

- Purity Standards : ≥95% purity (HPLC/GC) is required for reproducible results in cross-coupling reactions. Impurities like unreacted boronic acids can hinder catalytic activity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the chloromethyl group (δ ~4.5 ppm for -CHCl) and dioxaborolane ring integrity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z vs. calculated for CHBClO) .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in cross-coupling reactions compared to non-functionalized dioxaborolanes?

- Methodological Answer :

- Mechanistic Insight : The -CHCl group acts as a latent electrophilic site, enabling sequential functionalization (e.g., nucleophilic substitution post-cross-coupling). This contrasts with non-functionalized analogs limited to single-step couplings .

- Case Study : In Pd-catalyzed reactions, the chloromethyl group remains inert under basic conditions but can be modified post-coupling via SN2 reactions with amines or thiols .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in Suzuki-Miyaura reactions?

- Methodological Answer :

- Variable Control : Optimize ligand-to-metal ratios (e.g., Pd(PPh) at 2–5 mol%) and base selection (KCO vs. CsCO) to address discrepancies in yields .

- Solvent Effects : Use anhydrous THF or DMF to prevent hydrolysis of the dioxaborolane ring, which can reduce reactivity .

Q. How can single-crystal X-ray diffraction (SC-XRD) validate structural anomalies observed in NMR data?

- Methodological Answer :

- Protocol : Crystallize the compound from hexane/EtOAc (1:1) at -20°C. SC-XRD confirms bond angles (e.g., B-O bond lengths ~1.36 Å) and dihedral angles between the chloromethylphenyl and dioxaborolane moieties .

- Example : A related ferrocenyl-dioxaborolane structure (Acta Cryst. 2008) showed planar geometry at boron, resolving ambiguities in NMR splitting patterns .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 254.54 g/mol | |

| Melting Point | Not reported (analog: 96–117°C) | |

| Solubility | DCM, THF, DMSO (sparingly in HO) | |

| Stability | Air-sensitive; store inert gas |

Table 2 : Common Contaminants and Mitigation

| Contaminant | Impact on Research | Removal Method |

|---|---|---|

| Unreacted Boronic Acid | Inhibits catalysis | Column chromatography |

| Hydrolyzed Dioxaborolane | Reduces coupling efficiency | Anhydrous conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.